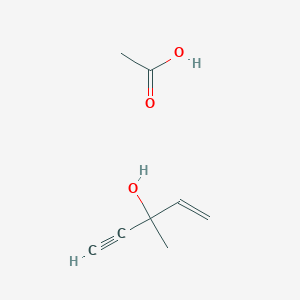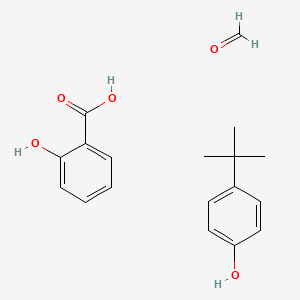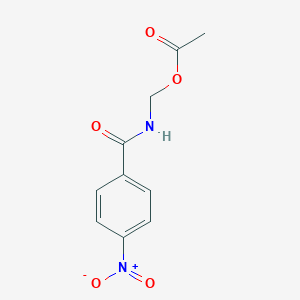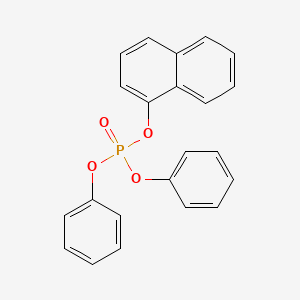![molecular formula C14H24N2O3S B14685546 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- CAS No. 35079-64-2](/img/structure/B14685546.png)
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- is a chemical compound with a unique structure that combines a sulfonic acid group with an aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves several steps. One common method includes the reaction of 4-aminobutane-1-sulfonic acid with 4-aminophenylbutylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Applications De Recherche Scientifique
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The aminophenyl group may also interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- can be compared with other similar compounds, such as:
4-aminobutane-1-sulfonic acid: This compound lacks the aminophenyl group, making it less versatile in certain applications.
4-[(4-aminophenyl)butylamino]-1-butanesulfonic acid: This is a closely related compound with similar properties but may differ in specific reactivity and applications .
Propriétés
Numéro CAS |
35079-64-2 |
|---|---|
Formule moléculaire |
C14H24N2O3S |
Poids moléculaire |
300.42 g/mol |
Nom IUPAC |
4-(4-amino-N-butylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C14H24N2O3S/c1-2-3-10-16(11-4-5-12-20(17,18)19)14-8-6-13(15)7-9-14/h6-9H,2-5,10-12,15H2,1H3,(H,17,18,19) |
Clé InChI |
CSGNEKGWOJHKOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCCS(=O)(=O)O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


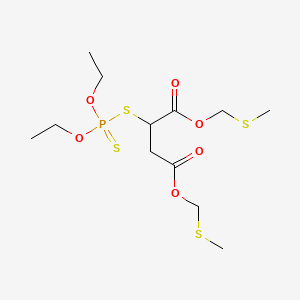
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
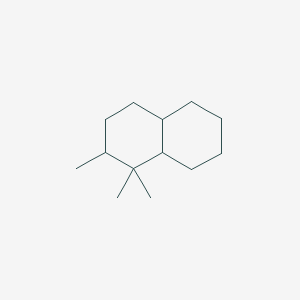
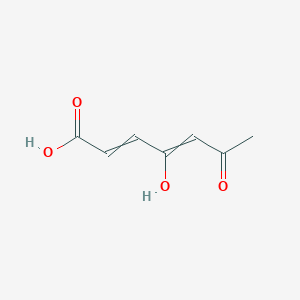
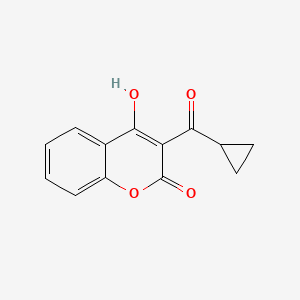
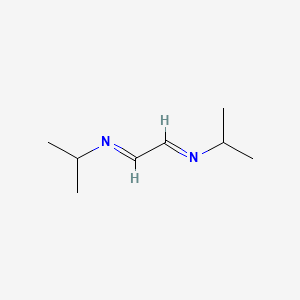
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
